Lipophilicity (Calculated LogP) of 4,6-Dichloro-2H-triazolo[4,5-c]pyridine Versus Monochloro and Unsubstituted Analogs
The calculated LogP of 4,6-dichloro-2H-triazolo[4,5-c]pyridine (1.66–1.73) is approximately 0.6–0.7 log units higher than that of the 4-chloro and 6-chloro monochloro analogs (LogP ≈ 1.01) and 1.3–1.4 log units higher than the unsubstituted parent scaffold (LogP ≈ 0.35) . This indicates that the addition of the second chlorine atom produces a disproportionate increase in lipophilicity exceeding the additive effect of a single chlorine substituent, likely due to reduced hydrogen-bonding capacity of the pyridine nitrogen atoms when flanked by electron-withdrawing groups. The practical consequence is a roughly 4-to-5-fold higher octanol–water partition coefficient for the dichloro species compared to monochloro compounds .
| Evidence Dimension | Calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.66 (ChemSrc) / 1.73 (Fluorochem) |
| Comparator Or Baseline | 4-Chloro analog (CAS 36258-82-9): LogP = 1.01; 6-Chloro analog (CAS 120641-09-0): LogP = 1.01; Parent (CAS 273-05-2): LogP = 0.35 |
| Quantified Difference | ΔLogP ≈ +0.6–0.7 vs monochloro; ΔLogP ≈ +1.3 vs unsubstituted parent |
| Conditions | In silico predicted LogP values from ChemSrc and Fluorochem databases; no experimental shake-flask data available |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, metabolic stability, and CNS exposure; the dichloro compound's higher LogP may be advantageous for target engagement in intracellular or CNS targets where higher passive permeability is required, or detrimental where lower LogP is preferred for solubility.
